molecular formula C10H20CuN2S4 B083984 Cupric diethyldithiocarbamate CAS No. 13681-87-3

Cupric diethyldithiocarbamate

Cat. No.: B083984
CAS No.: 13681-87-3
M. Wt: 360.1 g/mol
InChI Key: OBBCYCYCTJQCCK-UHFFFAOYSA-L
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Description

Cupric diethyldithiocarbamate, also known as this compound, is a useful research compound. Its molecular formula is C10H20CuN2S4 and its molecular weight is 360.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Electron Spin Resonance Studies : The kinetics of ligand substitutions in cupric complexes, specifically where diethyldithiocarbamate is replaced by diethyldithiophosphate, has been explored using electron spin resonance. This research provides insights into the thermodynamics and reaction kinetics of these complexes in chloroform solutions (Prabhananda, Shah, & Venkataraman, 1972).

  • Tetraethylthiuram Disulphide Reactions : The reaction of tetraethylthiuram disulphide (a pseudo-halogen) with metals, including copper, has been studied. It forms salts of diethyldithiocarbamic acid with copper, initially yielding a cupric salt and then a cuprous salt upon prolonged treatment (Fredga, 2010).

  • Copper Determination in Foodstuffs : The use of 2, 2'-biquinoline for copper determination in foodstuffs has been compared with the diethyldithiocarbamate method, revealing advantages such as less interference by other cations and the ability to determine cuprous and cupric ion separately (Uchiyama & Fukuhara, 1963).

  • Impact on Herbicide Efficacy : The effect of cupric hydroxide, copper ammonium carbonate, basic copper sulfate, and diethyldithiocarbamate on the efficacy of the herbicide paraquat was studied, indicating a reduction in herbicide effectiveness (Bewick, Stall, Kostewicz, & Smith, 1990).

  • Spin Transfer in Mixed Ligand Complexes : Research on cupric and vanadyl mixed ligand complexes, involving diethyldithiocarbamate, has been conducted to understand spin transfer mechanisms and hyperfine interactions in these complexes (Krishnamoorthy & Prabhananda, 1978).

  • Trace Analysis of Metals : A method for the microdetermination of copper using ESR, employing cupric diethyldithiocarbamate complex dissolved in benzene, has been developed. This method is sensitive to very low concentrations of Cu(II)-ion and has applications in trace metal analysis (Yamamoto, Fukumoto, & Ikawa, 1972).

  • Chemical Reactions of Copper IUDs : The interaction of metallic copper with biological substrates, such as in intrauterine devices (IUDs), has been investigated using diethyl ammonium salt of diethyldithiocarbamic acid. This research contributes to understanding the biochemistry of copper-based contraceptives (Oster, 1972).

Mechanism of Action

Target of Action

Cupric diethyldithiocarbamate (Cu(DDC)2) primarily targets the p97 segregase adaptor NPL4 . This protein plays a crucial role in the p97–NPL4–UFD1 pathway , which is vital for cell survival .

Mode of Action

In the human body, disulfiram is rapidly converted to its reduced metabolite, diethyldithiocarbamate. If copper ions are available, a bis(diethyldithiocarbamate)-copper(II) complex is formed . This complex has the ability to inhibit the cellular proteasome . It is assumed that the complex inhibits the proteasome by a mechanism that is distinct from the clinically used drug bortezomib, targeting the 19S rather than the 20S proteasome . This difference could be explained by inhibition of the JAMM domain of the POH1 subunit within the lid of the 19S proteasome .

Biochemical Pathways

The biochemical pathways affected by Cu(DDC)2 involve the proteasome system . The proteasome is a protein complex that degrades unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. By inhibiting the proteasome, Cu(DDC)2 disrupts protein homeostasis within the cell, leading to various downstream effects .

Pharmacokinetics

It is known that the compound can be incorporated into nanoparticles for targeted drug delivery . These nanoparticles can be coated with various substances to improve stability and achieve specific targeting of tumors . This suggests that the bioavailability of Cu(DDC)2 can be significantly enhanced through appropriate drug delivery systems.

Result of Action

The primary result of Cu(DDC)2 action is cell death . By inhibiting the proteasome and disrupting protein homeostasis, Cu(DDC)2 induces cell death, particularly in cancer cells . This has led to its investigation as a potential anticancer agent .

Action Environment

The action of Cu(DDC)2 can be influenced by various environmental factors. For example, the compound’s action, efficacy, and stability can be enhanced by incorporating it into nanoparticles and using targeted drug delivery systems . Additionally, the presence of copper ions in the body is necessary for the formation of the active bis(diethyldithiocarbamate)-copper(II) complex .

Safety and Hazards

Dithiocarbamate compounds may cause thyroid abnormalities . They can be harmful if swallowed and may cause gastrointestinal irritation with nausea, vomiting, and diarrhea .

Future Directions

Dithiocarbamate ligands have been utilized in numerous applications, including their use as enzyme inhibitors and treatment for HIV and other diseases . They have shown promising anticancer activity in both preclinical and clinical studies . Future research may focus on developing more effective therapies using these compounds .

Biochemical Analysis

Biochemical Properties

Cupric diethyldithiocarbamate has been found to interact with various biomolecules. It activates the transcription factor NF-E2-related factor 2 (Nrf2), which is responsible for regulating antioxidant and phase II xenobiotic enzymes . This interaction leads to the upregulation of the expression of downstream proteins .

Cellular Effects

This compound has been observed to have significant effects on various types of cells. In vascular endothelial cells, it rapidly accumulates within cells and induces nuclear translocation of Nrf2 . This leads to the upregulation of the expression of downstream proteins without cytotoxic effects . In cancer cells, it has been found to be directly and potently cytotoxic .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its effects on gene expression. It binds to Nrf2 and induces its nuclear translocation . This leads to the upregulation of the expression of downstream proteins . It also inhibits the p97 segregase adaptor NPL4, which is vital for cell survival.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been found to rapidly accumulate within cells . Over time, this leads to the upregulation of the expression of downstream proteins .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At certain dosages, it has been found to have potent anti-cancer effects . At high doses, it may have toxic or adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been found to inhibit the p97 segregase adaptor NPL4, which is involved in protein degradation. It also activates Nrf2, which regulates antioxidant and phase II xenobiotic enzymes .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a unique manner. It rapidly accumulates within cells . This accumulation is higher than that of Cu (II) and Cu (I), indicating that it enters cells via mechanisms independent of the copper transporter CTR1 .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it interacts with Nrf2 . This interaction leads to the nuclear translocation of Nrf2 and the upregulation of the expression of downstream proteins .

Properties

{ "Design of the Synthesis Pathway": "Cupric diethyldithiocarbamate can be synthesized by reacting copper(II) sulfate with sodium diethyldithiocarbamate in water followed by filtration and drying.", "Starting Materials": ["Copper(II) sulfate", "Sodium diethyldithiocarbamate", "Water"], "Reaction": [ "Dissolve copper(II) sulfate in water to form a solution.", "Add sodium diethyldithiocarbamate to the copper(II) sulfate solution.", "Stir the solution for several hours to allow the reaction to occur.", "Filter the resulting precipitate and wash it with water to remove any impurities.", "Dry the precipitate under vacuum to obtain Cupric diethyldithiocarbamate." ] }

CAS No.

13681-87-3

Molecular Formula

C10H20CuN2S4

Molecular Weight

360.1 g/mol

IUPAC Name

copper;N,N-diethylcarbamodithioate

InChI

InChI=1S/2C5H11NS2.Cu/c2*1-3-6(4-2)5(7)8;/h2*3-4H2,1-2H3,(H,7,8);/q;;+2/p-2

InChI Key

OBBCYCYCTJQCCK-UHFFFAOYSA-L

SMILES

CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Cu+2]

Canonical SMILES

CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Cu+2]

13681-87-3

Synonyms

is(N,N-diethyldithiocarbamate)Cu (II) complex
Cu-DDC complex

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cupric diethyldithiocarbamate

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